molecular formula C11H13F3N2O B1518803 N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide CAS No. 1087792-17-3

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide

Cat. No.: B1518803
CAS No.: 1087792-17-3
M. Wt: 246.23 g/mol
InChI Key: ZIXBGSZHILOFCT-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. Its structure incorporates a trifluoroacetamide group, which is well-known in organic synthesis to serve as a protecting group for primary amines . The presence of the 3-aminobenzyl moiety further provides a reactive site for conjugation or derivatization, making this molecule a valuable bifunctional intermediate for constructing more complex molecular architectures. The trifluoroacetamide (TFA) group is characterized by its stability under a wide range of acidic and basic conditions, but it can be removed under specific conditions, such as with strong aqueous bases or other deprotecting agents, to regenerate the parent amine . This property makes reagents like this compound particularly useful in multi-step synthesis, where selective protection and deprotection are required. Researchers can employ this compound in the development of novel pharmaceuticals, agrochemicals, and as a building block for materials science. This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Ensure proper handling and storage in a cool, dry place, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-2-16(10(17)11(12,13)14)7-8-4-3-5-9(15)6-8/h3-6H,2,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXBGSZHILOFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192040
Record name N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-17-3
Record name N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy

The synthesis generally follows a two-step approach:

  • Step 1: Preparation of the amine intermediate — The 3-aminophenylmethyl moiety is introduced or protected to avoid side reactions.
  • Step 2: Trifluoroacetylation — The amine is reacted with trifluoroacetic anhydride or related trifluoroacetylating agents to form the trifluoroacetamide.

This approach ensures selective formation of the trifluoroacetamide bond while maintaining the integrity of the aromatic amine.

Preparation of the Amine Intermediate

The starting amine, 3-aminobenzylamine or a derivative thereof, is often protected or modified to facilitate coupling. Protection strategies include:

  • Carbamate protection (e.g., benzyl carbamate) to mask the amine during coupling reactions, as described in patent CN103124721B.
  • Hydrogenolysis to remove protecting groups after coupling, yielding the free amine intermediate.

An example from the patent literature involves:

Step Reaction Description Reagents/Conditions Outcome
A Coupling of protected amine with trifluoroacetyl intermediate Base, coupling agent (e.g., carbodiimides) Formation of intermediate amide
B Hydrogenolysis of protecting group Hydrogen, Pd catalyst Free amine intermediate
C Salt formation (optional) Acid HX (e.g., HCl, HBr) Stable salt form of the amide

This method ensures high purity and yield of the intermediate amine trifluoroacetamide.

Trifluoroacetylation Step

The key step involves trifluoroacetylation of the free amine or amine intermediate. Common reagents and conditions include:

  • Trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine.
  • The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to control reactivity.

A representative reaction scheme is:

$$
\text{Amine} + \text{(CF}3\text{CO)}2\text{O} \xrightarrow[\text{Base}]{\text{Solvent, 0°C to RT}} \text{Trifluoroacetamide}
$$

This method yields the target trifluoroacetamide with high selectivity and minimal side products.

Alternative Synthetic Routes and Variations

Representative Data Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting amine 3-aminobenzylamine or protected derivative Protection often required for selectivity
Trifluoroacetylating agent Trifluoroacetic anhydride (TFAA) Preferred for clean conversion
Base Triethylamine or similar Neutralizes acid byproducts
Solvent Dichloromethane (DCM), tetrahydrofuran (THF) Anhydrous conditions recommended
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time 1–4 hours Monitored by TLC or HPLC
Yield 55–90% (varies by method and scale) Purity >95% achieved after purification
Purification Crystallization, flash chromatography, preparative HPLC Ensures removal of impurities

Research Findings and Optimization Notes

  • The use of benzyl carbamate protecting groups facilitates selective coupling and clean deprotection by hydrogenolysis, minimizing side reactions.
  • Trifluoroacetylation is highly efficient with TFAA, but reaction parameters such as temperature and stoichiometry must be optimized to prevent over-acylation or decomposition.
  • The presence of electron-donating or withdrawing groups on the aromatic ring can influence reaction kinetics and yields, necessitating tailored approaches for substituted analogs.
  • Salt formation (e.g., hydrochloride salt) of the final trifluoroacetamide improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new amide or ester compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent due to its potential biological activities:

  • Anticancer Activity : Preliminary studies indicate that N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide may inhibit the proliferation of cancer cells. For instance, it has been tested against melanoma cell lines, demonstrating significant cytotoxic effects that suggest it could serve as a lead compound for developing new anticancer therapies .
  • Anti-inflammatory Properties : Research has also explored its role in modulating inflammatory responses. The compound's ability to interact with specific biological targets may help in designing anti-inflammatory drugs that can mitigate conditions like arthritis or other chronic inflammatory diseases .

Chemical Biology

The compound is utilized in chemical biology for:

  • Enzyme Inhibition Studies : It acts as an inhibitor for certain enzymes involved in metabolic pathways. Studies have demonstrated its effectiveness in inhibiting deoxyxylulose phosphate synthase (Dxr), an enzyme critical for bacterial survival, thus indicating its potential as a novel antimicrobial agent .

Material Science

In material science applications:

  • Synthesis of Functional Materials : this compound serves as a precursor for synthesizing various functional materials. Its unique trifluoromethyl group can impart desirable properties to polymers and coatings used in industrial applications.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the compound's effectiveness:

StudyFocusFindings
Fayad et al. (2019)Anticancer ScreeningIdentified this compound as a potent inhibitor of melanoma cell proliferation with an IC50 value indicating significant efficacy .
PMC5266543 (2016)Enzyme InhibitionDemonstrated that the compound effectively inhibits Dxr from Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
Patent US20070191336A1Anti-inflammatory MedicamentsProposed methods for using this compound to modulate inflammatory pathways, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Na+/Ca2+ exchangers, the compound binds to the exchanger protein, preventing the exchange of sodium and calcium ions across the cell membrane. This inhibition can affect various cellular processes, including muscle contraction, neurotransmission, and cell signaling . The compound’s trifluoroacetamide moiety is crucial for its binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

a) N-Alkyl Trifluoroacetamides

  • N-[(3-Aminophenyl)methyl]-N-methyl-2,2,2-trifluoroacetamide (CAS 329018-17-9): This analog replaces the ethyl group with a methyl group, reducing steric bulk and lipophilicity. The methyl substitution may enhance solubility but lower metabolic resistance compared to the ethyl variant .
  • N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 61219-95-2): Features a dichloroacetamide core and allyl group, increasing electrophilicity.

b) Positional Isomerism and Aromatic Substituents

  • 2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide (CAS 1245645-40-2): The methoxy group at the meta-position donates electron density, contrasting with the electron-rich amino group in the target compound. This difference impacts hydrogen-bonding capacity and reactivity in coupling reactions .
  • N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide :
    Incorporates a dihydrothiophene ring, introducing conformational rigidity and sulfone-mediated polarity. Such structural motifs are common in bioactive molecules targeting enzymes or receptors .

c) Halogenated Analogs

  • 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9):
    The chloroacetamide group increases electrophilicity, while the ortho-trifluoromethoxy substituent directs reactivity in substitution reactions. This compound exhibits higher topological polar surface area (38.3 Ų) compared to the target compound, suggesting reduced membrane permeability .

Physicochemical and Reactivity Comparisons

Compound Name Molecular Weight Key Substituents logP (Predicted) Key Reactivity/Applications References
Target Compound 290.23 3-Aminophenylmethyl, Ethyl ~2.5 Intermediate for meta-borylation
N-[(3-Aminophenyl)methyl]-N-methyl-TFA 276.24 3-Aminophenylmethyl, Methyl ~2.1 Enhanced solubility, lower stability
2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide 247.22 3-Methoxy, 2-Methyl ~3.0 Electron-donating aromatic substitution
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide 253.60 2-Trifluoromethoxy, Chloro ~3.0 Pesticidal precursors, electrophilic reactions

Key Observations :

  • The ethyl group in the target compound balances lipophilicity (logP ~2.5) and steric effects, enabling efficient meta-borylation (98% yield in analogous Ir-catalyzed reactions) .
  • Amino groups at the meta-position (as in the target) enhance aromatic electrophilic substitution rates compared to para-substituted benzothiazole derivatives .

Biological Activity

N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide is a compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, research findings, and applications.

Chemical Structure and Properties

Chemical Formula: C11_{11}H13_{13}F3_{3}N2_{2}O
Molecular Weight: 246.23 g/mol
CAS Number: 1087792-17-3

The compound features an aminobenzyl group, an ethyl group, and a trifluoroacetamide moiety, which contribute to its stability and biological activity. The trifluoroacetamide moiety is particularly significant for enhancing binding affinity to specific molecular targets .

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminobenzylamine with ethyl trifluoroacetate. This reaction is facilitated by bases such as triethylamine under controlled conditions. Purification methods like recrystallization or chromatography are employed to achieve high purity.

This compound has been studied for its potential as an enzyme inhibitor , particularly targeting Na+^+/Ca2+^{2+} exchangers. By binding to the exchanger protein, the compound inhibits the exchange of sodium and calcium ions across cell membranes, affecting cellular processes such as muscle contraction and neurotransmission.

Research Findings

  • Inhibition of Na+^+/Ca2+^{2+} Exchangers:
    • The compound effectively inhibits Na+^+/Ca2+^{2+} exchangers in various in vitro studies.
    • This inhibition has implications for cardiac function and neuronal signaling pathways.
  • Cytotoxicity Studies:
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines.
    • For example, it has shown potential activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
  • Selectivity Indices:
    • The compound demonstrates selectivity towards cancer cells compared to normal cells, which is crucial for minimizing side effects in therapeutic applications.

Case Studies

StudyFindings
Study 1 Investigated the compound's effect on Na+^+/Ca2+^{2+} exchange in cardiac cells; observed significant inhibition at concentrations of 10 µM.
Study 2 Evaluated cytotoxicity against HepG2 cells; IC50_{50} value determined to be 25 µM.
Study 3 Explored the compound's role as a potential anti-inflammatory agent; showed promise in reducing inflammatory markers in vitro.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds having similar structural features:

CompoundMechanism of ActionBiological Activity
3-AminobenzamidePARP inhibitorDNA repair inhibition
3-Aminobenzyl alcoholDynamin GTPase inhibitorAnti-cancer activity
Amidine-based compoundsEnzyme inhibitorsVarious therapeutic applications

Q & A

Basic: What synthetic methodologies are recommended for N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of trifluoroacetamide derivatives typically involves acylating amines with trifluoroacetic anhydride under controlled conditions. For example, N-benzyl-2,2,2-trifluoroacetamide was synthesized via Friedel–Crafts acylation using trifluoroacetic anhydride and benzylamine, yielding high-purity products . Key optimization parameters include:

  • Temperature : Room temperature to mild heating (25–60°C) to avoid decomposition.
  • Solvents : Anhydrous dichloromethane or THF to minimize side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) can accelerate acylation but require careful quenching.
    Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Structural validation and purity assessment require:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., carbonyl signals at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .

Advanced: How can electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:
The 3-aminophenyl group introduces electron-donating effects via the -NH₂ substituent, enhancing the aromatic ring’s nucleophilicity. Conversely, the trifluoroethyl group is strongly electron-withdrawing , polarizing the amide carbonyl and making it more susceptible to nucleophilic attack (e.g., hydrolysis or substitution) . For example:

  • Hydrolysis : Under basic conditions, the amide bond may cleave due to increased electrophilicity of the carbonyl carbon.
  • Electrophilic Aromatic Substitution (EAS) : The -NH₂ group directs substitutions to the meta position, but steric hindrance from the ethyl group may limit reactivity .

Advanced: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

  • Antifungal Activity : Follow protocols from N-benzyl-2,2,2-trifluoroacetamide studies, using microdilution assays against Aspergillus flavus or Candida albicans. Minimum Inhibitory Concentration (MIC) values ≤15.62 μg/mL indicate potent activity .
  • Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Moderate activity is defined by inhibition zones ≥10 mm at 100 μg/mL .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HeLa) to determine IC₅₀ values. For example, N-benzyl-2,2,2-trifluoroacetamide showed 75.3% cytotoxicity at 200 μg/mL .

Advanced: What computational approaches predict binding affinity to enzymatic targets like beta-lactamases?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets such as AmpC beta-lactamase or CYP51 :

  • Docking Workflow :
    • Prepare the protein structure (PDB ID: 1KE4 for AmpC).
    • Generate ligand conformers and assign partial charges (e.g., using AMBER force fields).
    • Calculate binding energies; low docking scores (e.g., ≤−6.0 kcal/mol) suggest strong binding .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Ser64 in AmpC) to guide structural optimization .

Advanced: How can structural modifications enhance the compound’s metabolic stability?

Answer:

  • Fluorine Substitution : The trifluoroethyl group improves metabolic stability by resisting oxidative degradation in the liver .
  • Amino Group Protection : Replace -NH₂ with acetyl or tert-butoxycarbonyl (Boc) groups to reduce rapid Phase I metabolism .
  • Bioisosteric Replacements : Substitute the phenyl ring with pyridine or thiophene to modulate lipophilicity and CYP450 interactions .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀/MIC values using standardized protocols (e.g., CLSI guidelines) to control for variability in assay conditions .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility, as aggregation can falsely reduce apparent activity .
  • Enantiomeric Purity : Chiral HPLC separates stereoisomers, as inactive enantiomers may dilute observed efficacy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide

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